

# 1-Bromo-4-iodobenzene crystal structure and X-ray data

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## Compound of Interest

Compound Name: 1-Bromo-4-iodobenzene

Cat. No.: B050087

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An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Data of **1-Bromo-4-iodobenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and X-ray diffraction data for **1-bromo-4-iodobenzene** (C<sub>6</sub>H<sub>4</sub>BrI). The information presented is crucial for understanding the solid-state conformation and intermolecular interactions of this compound, which is a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and materials.<sup>[1][2]</sup>

## Physicochemical Properties

**1-Bromo-4-iodobenzene** is a halogenated aromatic hydrocarbon that exists as a white to light brown crystalline powder at room temperature.<sup>[1][3]</sup> Its dual halogenation at the para positions of the benzene ring allows for selective functionalization in various chemical reactions.<sup>[1]</sup>

Table 1: General Physicochemical Properties of **1-Bromo-4-iodobenzene**

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrI[1][4]
Molecular Weight	282.90 g/mol [1][4]
Appearance	White to light brown crystalline powder[1][3]
Melting Point	89-91 °C[1][2][5]
Boiling Point	120-122 °C at 14 mmHg[1][2]
Solubility	Insoluble in water; soluble in organic solvents.[1]

## Crystallographic Data

The crystal structure of **1-bromo-4-iodobenzene** has been determined by single-crystal X-ray diffraction.[1][6] The compound crystallizes in the monoclinic system with the space group P2<sub>1</sub>/c.[1][6]

Table 2: Crystal Data and Structure Refinement for **1-Bromo-4-iodobenzene**[6]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c (No. 14)
a (Å)	4.1704(6)
b (Å)	5.8242(8)
c (Å)	14.929(2)
$\beta$ (°)	97.315(5)
Volume (Å <sup>3</sup> )	359.67(9)
Z	2
Temperature (K)	200
R <sub>gt</sub> (F)	0.0303
wR <sub>ref</sub> (F <sup>2</sup> )	0.0982

## Experimental Protocols

### Crystal Growth

Single crystals of **1-bromo-4-iodobenzene** suitable for X-ray diffraction studies were obtained by the slow evaporation of a solution of the compound in acetone.[\[6\]](#)

### X-ray Data Collection and Structure Refinement

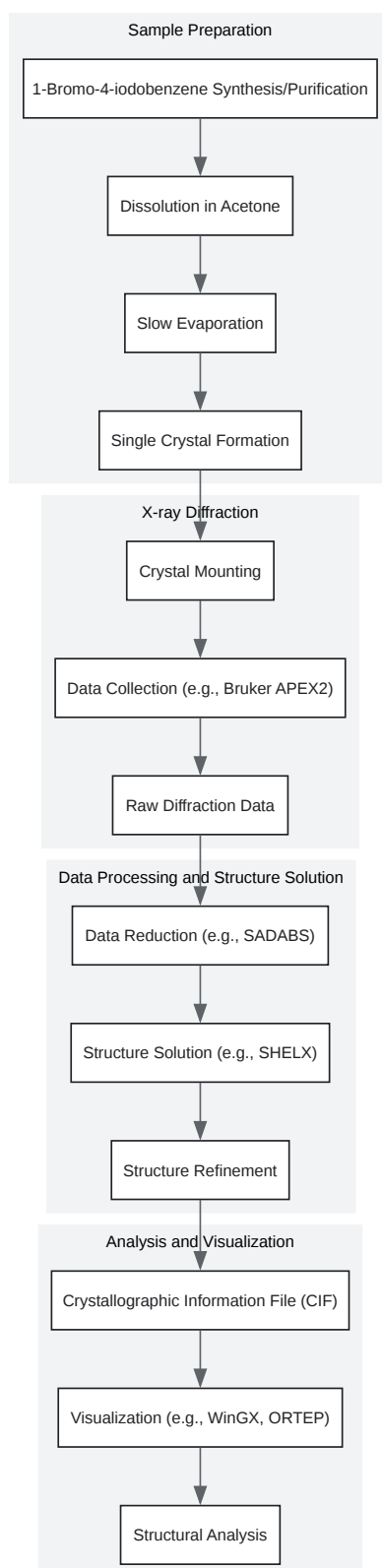
The crystallographic data were collected at 200 K.[\[6\]](#) The structure was solved and refined using established crystallographic software. The process typically involves the following steps:

- **Data Collection:** A suitable single crystal is mounted on a diffractometer (e.g., Bruker APEX2). X-ray diffraction data are collected by rotating the crystal in a beam of X-rays and recording the diffraction pattern.[\[6\]](#)
- **Data Reduction:** The raw diffraction data are processed to correct for experimental factors. This step is often performed using software like SADABS.[\[6\]](#)

- **Structure Solution and Refinement:** The crystal structure is solved from the processed data using direct methods or Patterson methods, typically with software such as SHELX.<sup>[6]</sup> The structural model is then refined to best fit the experimental data.
- **Visualization and Analysis:** The final crystal structure can be visualized and analyzed using software like WinGX and ORTEP for Windows to understand molecular geometry and intermolecular interactions.<sup>[6]</sup>

## Structural Analysis Workflow

The following diagram illustrates the general workflow from sample preparation to the final analysis of the crystal structure of **1-bromo-4-iodobenzene**.



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Caption: Workflow for Crystal Structure Determination of **1-Bromo-4-iodobenzene**.

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- To cite this document: BenchChem. [1-Bromo-4-iodobenzene crystal structure and X-ray data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050087#1-bromo-4-iodobenzene-crystal-structure-and-x-ray-data]

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